molecular formula C6H9F2NO2 B13037436 2-Amino-3-(2,2-difluorocyclopropyl)propanoic acid

2-Amino-3-(2,2-difluorocyclopropyl)propanoic acid

Cat. No.: B13037436
M. Wt: 165.14 g/mol
InChI Key: KOSMXIBFFUXDRQ-UHFFFAOYSA-N
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Description

2-Amino-3-(2,2-difluorocyclopropyl)propanoic acid is a non-proteinogenic amino acid derivative of proline. This compound is characterized by the substitution of the pyrrolidine ring with a cyclopropane ring, where one of the carbon atoms is substituted with fluorine atoms. It has gained significant attention in the scientific community due to its unique chemical and biological properties.

Preparation Methods

2-Amino-3-(2,2-difluorocyclopropyl)propanoic acid can be synthesized through several synthetic routes, including asymmetric synthesis, cyclopropanation of proline derivatives, and Michael addition of amines to difluorocyclopropane-carbaldehyde. The most commonly used route is the asymmetric synthesis using L-tartaric acid as the chiral auxiliary. Industrial production methods typically involve these synthetic routes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Amino-3-(2,2-difluorocyclopropyl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

It is used as a pharmacological tool in research related to glutamate receptors and as a potential therapeutic agent in neurological disorders. Additionally, it has applications in the study of amino acid analogues and their effects on biological systems.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2,2-difluorocyclopropyl)propanoic acid involves its interaction with glutamate receptors. It acts as an agonist of these receptors, modulating their activity and influencing various molecular pathways involved in neurotransmission. The specific molecular targets and pathways involved depend on the receptor subtype and the cellular context.

Comparison with Similar Compounds

2-Amino-3-(2,2-difluorocyclopropyl)propanoic acid is unique due to its cyclopropane ring substituted with fluorine atoms. Similar compounds include 2-Amino-3-(2-fluorophenyl)propanoic acid and 3-Amino-2-(4-fluorophenyl)propanoic acid . These compounds share structural similarities but differ in their specific substituents and biological activities .

Properties

Molecular Formula

C6H9F2NO2

Molecular Weight

165.14 g/mol

IUPAC Name

2-amino-3-(2,2-difluorocyclopropyl)propanoic acid

InChI

InChI=1S/C6H9F2NO2/c7-6(8)2-3(6)1-4(9)5(10)11/h3-4H,1-2,9H2,(H,10,11)

InChI Key

KOSMXIBFFUXDRQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)CC(C(=O)O)N

Origin of Product

United States

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